molecular formula C22H27N5O2S B2993526 N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide CAS No. 923139-39-3

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide

Cat. No.: B2993526
CAS No.: 923139-39-3
M. Wt: 425.55
InChI Key: LSABFPJCTNXIJM-UHFFFAOYSA-N
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Description

N-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide is a compound known for its complex structure and versatility. This compound falls within the broad category of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring. Sulfonamides are widely recognized for their diverse range of biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide, a series of precise steps are undertaken:

  • Formation of the Diethylaminopyrimidine Intermediate

    • The starting material is often a diethylamine derivative.

    • This compound undergoes nucleophilic substitution reactions to yield the 4-(diethylamino)-6-methylpyrimidin-2-yl intermediate.

  • Amination Reaction

    • The intermediate is then subjected to an amination reaction with 4-aminophenyl.

    • Conditions typically involve elevated temperatures and a suitable solvent like DMF (Dimethylformamide).

  • Final Sulfonamide Formation

    • The resulting amine derivative undergoes sulfonation with 3-methylbenzenesulfonyl chloride.

    • This step requires a base, often triethylamine, to neutralize the hydrochloric acid formed.

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up:

  • Continuous Flow Reactors: : These reactors allow for better control over reaction conditions, ensuring consistent product quality.

  • Automated Systems: : Use of automated synthesis machines that precisely add reagents and control reaction parameters, minimizing human error and enhancing efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide undergoes various reactions, such as:

  • Oxidation

    • Can be oxidized to form sulfonate derivatives.

    • Common reagents: potassium permanganate (KMnO4).

  • Reduction

    • Reduced back to its amine form.

    • Common reagents: sodium borohydride (NaBH4).

  • Substitution

    • Can participate in electrophilic substitution reactions, introducing different functional groups.

    • Common reagents: halogens (Cl2, Br2) for halogenation.

Major Products Formed

  • Oxidation: : Sulfonate derivatives with enhanced solubility and altered activity.

  • Reduction: : Aminophenyl derivatives which may have different biological properties.

Scientific Research Applications

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide has extensive applications in various scientific fields:

  • Chemistry

    • Used as a building block in organic synthesis.

    • Intermediate in the production of dyes and polymers.

  • Biology

    • Studied for its potential enzyme inhibition properties.

  • Medicine

    • Potential pharmacological properties being investigated, such as antibacterial and anti-inflammatory effects.

  • Industry

    • Component in specialty chemical formulations, including agrochemicals and materials science.

Mechanism of Action

This compound exerts its effects through several mechanisms:

  • Enzyme Inhibition: : It may bind to active sites of certain enzymes, inhibiting their activity.

  • Signal Transduction Pathways: : Can interfere with cellular signal transduction pathways, affecting cell function and survival.

  • Molecular Targets: : Targets include specific proteins and nucleic acids within cells, leading to a range of biological effects.

Comparison with Similar Compounds

Unique Attributes

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide stands out due to its combination of a pyrimidine ring, diethylamino group, and sulfonamide structure, which together confer unique properties.

Similar Compounds

  • Sulfanilamide

    • Simple sulfonamide structure, primarily used as an antibiotic.

  • Sulfamethoxazole

    • Another antibacterial sulfonamide with a different functional group arrangement.

  • 4-Aminobenzenesulfonamide

    • A precursor in the synthesis of various sulfonamide derivatives.

Exploring compounds like this compound unveils the intricate dance of chemistry that makes modern science so fascinating. From its synthesis to its applications, this compound exemplifies the blend of complexity and utility that defines much of chemical research today.

Properties

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2S/c1-5-27(6-2)21-15-17(4)23-22(25-21)24-18-10-12-19(13-11-18)26-30(28,29)20-9-7-8-16(3)14-20/h7-15,26H,5-6H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSABFPJCTNXIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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